molecular formula C7H16ClNO2 B2474216 Methyl (3R)-5-amino-3-methylpentanoate;hydrochloride CAS No. 2580090-73-7

Methyl (3R)-5-amino-3-methylpentanoate;hydrochloride

Cat. No. B2474216
CAS RN: 2580090-73-7
M. Wt: 181.66
InChI Key: QJNCFUKXJGODQX-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis route by transforming a complex target molecule into progressively simpler structures along a pathway which ultimately leads to simple or commercially available starting materials .

Scientific Research Applications

Anticancer Activity

The study by Basu Baul et al. (2009) demonstrates the synthesis and in vitro cytotoxicity of amino acetate functionalized Schiff base organotin(IV) complexes, which exhibit significant anticancer activity against various human tumor cell lines. This research highlights the potential application of Methyl (3R)-5-amino-3-methylpentanoate hydrochloride derivatives in developing new anticancer drugs, emphasizing their effectiveness by comparing their cytotoxicity with standard chemotherapy agents such as doxorubicin, cisplatin, 5-fluorouracil, and etoposide (Basu Baul, Basu, Vos, & Linden, 2009).

Biofuel Production

Cann and Liao (2009) explore the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates through microbial fermentations. These isomers have potential applications as biofuels, presenting an environmentally friendly alternative to fossil fuels. The study points out the challenges in achieving high production titers and yields but suggests that metabolic engineering could lead to significant improvements, positioning Methyl (3R)-5-amino-3-methylpentanoate hydrochloride derivatives as key components in the sustainable production of biofuels (Cann & Liao, 2009).

properties

IUPAC Name

methyl (3R)-5-amino-3-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(3-4-8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNCFUKXJGODQX-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)CC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.